N,N-Diethylbutyramide

Description

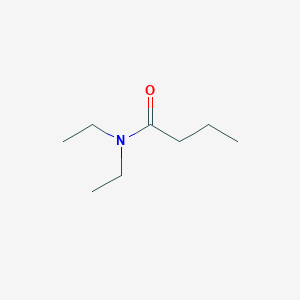

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-7-8(10)9(5-2)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQSTBHGKNNPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061495 | |

| Record name | Butanamide, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114-76-7 | |

| Record name | N,N-Diethylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylbutanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIETHYLBUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKR596855W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N,n Diethylbutyramide

Classical and Contemporary Synthesis Protocols

The formation of N,N-diethylbutyramide can be achieved through several established and modern synthetic routes. These methods primarily involve the creation of an amide bond between a butyryl group and diethylamine (B46881).

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide. In the case of this compound, this would involve the reaction of butyric acid with diethylamine. While this reaction can be performed directly, it often requires a catalyst or coupling agent to proceed efficiently. Boric acid has been explored as a green and inexpensive catalyst for direct amidation reactions. orgsyn.orgorganic-chemistry.org These catalyzed reactions offer advantages such as environmental friendliness and high atom economy compared to methods requiring stoichiometric activating agents. orgsyn.org Another approach involves the use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) as a reagent for amide bond formation in a continuous flow system, which can be operated at room temperature without a metal catalyst. rsc.org

A common and efficient method for synthesizing this compound is the acylation of diethylamine with butyryl chloride. lookchem.comwikipedia.org This reaction, a type of Schotten-Baumann reaction, is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. wikipedia.orggoogle.com The reaction is generally exothermic and proceeds readily. One documented procedure involves adding butyryl chloride to a solution of diethylamine in a suitable solvent, often at reduced temperatures to control the reaction rate. lookchem.com The yield for this type of reaction is often high. For example, a synthesis route using diethylamine and butyryl chloride has been reported to have a yield of 100.0%. lookchem.com

Table 1: Acylation Reaction Conditions

| Reactants | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Diethylamine, Butyryl Chloride | Triethylamine | Dichloromethane (B109758) | 0 - 20 °C | 100.0% | lookchem.com |

| Diethylamine, Butyryl Chloride | Pyridine | Not Specified | Room Temperature | 98% | google.com |

Refluxing is a common technique to drive chemical reactions to completion by heating the reaction mixture to the boiling point of the solvent and condensing the vapors back into the reaction vessel. For the synthesis of this compound, a reflux-based method can be employed. For instance, the reaction of N,N-diethylmetatoluamide with oxalyl chloride in dichloromethane is heated to reflux (47°C) for 90 minutes to achieve chlorination. google.com While this example is for a related compound, the principle can be applied to the synthesis of this compound from butyric acid and diethylamine, often in the presence of a suitable catalyst or activating agent. Another example involves heating a mixture of a carboxylic acid and an amine in benzene (B151609) with azeotropic removal of water using a Dean-Stark trap to drive the amide formation. dss.go.th

Diastereoselective Synthesis of this compound Derivatives

Diastereoselective synthesis aims to preferentially form one diastereomer over others. This is particularly relevant when creating molecules with multiple chiral centers. For derivatives of this compound, achieving diastereoselectivity can be crucial for their intended application, for example, in the synthesis of complex molecules like hydroxyethylene dipeptide isosteres. google.com

One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, in the synthesis of nucleotide prodrugs, a chiral auxiliary is used to induce asymmetry at a phosphorus atom, leading to the preferential formation of one diastereomer. uni-hamburg.de

Another strategy is substrate-controlled diastereoselection, where the existing stereocenters in the starting material influence the stereochemistry of the newly formed center. For instance, the reaction of N,N-dibenzyl-phenylalanine with a dichloroisopropoxytitanium homoenolate results in a high diastereomeric ratio. google.com

The choice of reagents can also significantly influence diastereoselectivity. The use of sodium hexamethyldisilazide to form an enolate can lead to different diastereoselectivity compared to lithium enolates due to the more ionic nature of the sodium enolate. google.com

Table 2: Examples of Diastereoselective Synthesis Approaches

| Method | Key Feature | Example Application | Reference |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to guide stereochemistry. | Synthesis of diastereomerically pure cycloSal-prodrugs. | uni-hamburg.de |

| Substrate Control | Existing stereocenters direct the formation of new ones. | Reaction of N,N-dibenzyl-phenylalanine with a titanium homoenolate. | google.com |

| Reagent Control | Choice of reagent influences the diastereomeric outcome. | Use of sodium vs. lithium enolates in hydroxyethylene dipeptide isostere synthesis. | google.com |

Exploration of Non-Classical Amide Synthesis Pathways

Beyond the traditional methods, non-classical pathways for amide synthesis are continuously being explored to overcome limitations such as harsh reaction conditions or the need for pre-activated carboxylic acid derivatives.

The Mitsunobu reaction is a versatile method for forming esters, ethers, and other functional groups. researchgate.net While classically used for C-O bond formation, it has been adapted for the synthesis of amides. A notable application is the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.govfigshare.comtandfonline.com This reaction typically involves triphenylphosphine (B44618) and an azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD), and is heated to reflux. nih.gov

This transformation is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion intermediate, rather than the more traditional alkoxyphosphonium ion. nih.govtandfonline.com This methodology has been successfully applied to a range of substituted benzoic acids, including those with both electron-donating and electron-withdrawing groups. nih.govtandfonline.com The reaction is generally carried out in a solvent like toluene (B28343) and heated overnight. nih.gov

Table 3: Reagents for Mitsunobu Synthesis of N,N-Diethylbenzamides

| Reagent | Role | Reference |

|---|---|---|

| Benzoic Acid | Carboxylic acid source | nih.govtandfonline.com |

| Diethylamine | Amine source | nih.govtandfonline.com |

| Triphenylphosphine | Phosphine reagent | nih.govtandfonline.com |

| Diisopropylazodicarboxylate (DIAD) | Azodicarboxylate reagent | nih.gov |

Reaction Kinetics and Optimization Studies in this compound Synthesis

The synthesis and subsequent reactions of this compound are subject to kinetic controls and optimization to maximize yield and selectivity. While dedicated kinetic studies on the formation of this compound are not extensively detailed in the provided literature, its reactivity in comparison to other amides offers insight into optimization strategies for reactions where it is a substrate.

One notable area of study is the reduction of tertiary amides to aldehydes. The choice of the N-substituents on the amide has a significant effect on the reaction outcome. In studies involving the reduction of tertiary amides of butyric acid using lithium aluminum hydride (LAH), this compound was shown to produce butyraldehyde (B50154). However, the yield is highly dependent on the structure of the amide. For instance, under standardized reduction conditions (0.25 equivalents of LAH in diethyl ether at 0 °C), the yield of butyraldehyde varies considerably with different N-substituents, highlighting an optimization challenge. acs.org

These findings suggest that while this compound can be used as a precursor, its reaction efficiency may be lower compared to other amides for certain transformations. In a process aimed at synthesizing the bicyclic side chain of darunavir, various amides were evaluated to find the optimal substrate for reduction and subsequent cyclization. acs.org N-methyl-N-phenylbutyramide was found to be more suitable for this specific multi-step synthesis, achieving a higher yield of the desired aldehyde intermediate. acs.org

The role of this compound as a reaction medium also influences reaction kinetics. It can be employed as a dipolar solvent in nitrile synthesis, facilitating the reaction between a p-halogenophenol and cuprous cyanide. google.com In this context, the solvent's properties are crucial for dissolving reactants and promoting the desired chemical transformation. a2bchem.comgoogle.com

Comparative Yields of Butyraldehyde from Reduction of Tertiary Butyramides

This table presents the yield of butyraldehyde from the reduction of different tertiary amides using 0.25 equivalents of Lithium Aluminum Hydride (LAH) in Et2O at 0 °C. acs.org

| Amide Substrate | Butyraldehyde Yield (%) |

|---|---|

| This compound | 22% |

| Piperidinobutyramide | 33% |

| N-Methyl-N-phenylbutyramide | 58% |

Derivatization Strategies and Analog Synthesis from this compound Precursors

Derivatization is a chemical process used to convert a compound into a product of similar structure, known as a derivative. This is often done to enhance certain properties of the analyte for analysis, such as improving volatility for gas chromatography or increasing ionization efficiency for mass spectrometry. sigmaaldrich.comnih.govjfda-online.com this compound and its structural precursors can be utilized in the synthesis of various derivatives and analogs.

A direct derivative is 4-Chloro-N,N-diethyl-butyramide , a versatile small molecule scaffold. biosynth.com This compound retains the core N,N-diethylamide structure while introducing a reactive chlorine atom at the terminal position of the butyl chain, allowing for further functionalization.

Furthermore, precursors structurally related to this compound are used to synthesize more complex molecules. For example, a functionalized ionic liquid, 3-N,N-diethyl-butyramide-1-methyl imidazolium (B1220033) chloride , was synthesized from an intermediate, 1-(3-Ethoxycarbonyl-propyl)-1-methyl imidazolium bromide. researchgate.net This specialized amide-functionalized ionic liquid was investigated for its ability to dissolve cellulose (B213188) from cotton fibers, demonstrating the creation of novel materials from butyramide-containing precursors. researchgate.net

In other research, a series of N,N-diethylnipecotamide derivatives were synthesized and tested alongside this compound itself in pharmacological studies. nih.gov The synthesis of these analogs, which incorporate a piperidine (B6355638) ring, showcases the use of the diethylcarboxamide moiety as a key structural component in building more complex molecules. nih.gov

Examples of Derivatives and Analogs from Butyramide (B146194) Precursors

This table summarizes derivatives and analogs related to this compound and their synthetic context.

| Derivative/Analog Name | Structural Relationship/Precursor Context | Reference |

|---|---|---|

| 4-Chloro-N,N-diethyl-butyramide | Direct derivative with a chloro-functionalized butyl chain. | biosynth.com |

| 3-N,N-diethyl-butyramide-1-methyl imidazolium chloride | An ionic liquid synthesized from a butyrate (B1204436) ester precursor, incorporating the this compound structure. | researchgate.net |

| N,N-diethylnipecotamide derivatives | Analogs containing a piperidine ring attached to the N,N-diethylcarboxamide group. | nih.gov |

Mechanistic Investigations and Reactivity Profiling of N,n Diethylbutyramide

Hydrolytic Stability and Reaction Mechanisms under Varying Conditions

The hydrolysis of N,N-Diethylbutyramide, the cleavage of the amide bond by water, results in the formation of butyric acid and diethylamine (B46881). The mechanism and rate of this transformation are highly dependent on the pH of the solution, proceeding via distinct pathways in the presence of acid or base catalysts. ucalgary.ca

Under acidic conditions, the hydrolysis of this compound is a reversible process that requires a strong acid and typically heat to proceed at a significant rate. ucalgary.ca The mechanism is analogous to the acid-catalyzed hydrolysis of esters. ucalgary.calibretexts.org

The reaction is initiated by the protonation of the carbonyl oxygen of the amide. This step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. ucalgary.ca Protonation occurs on the oxygen rather than the nitrogen atom because the resulting cation is resonance-stabilized. libretexts.org Following protonation, a water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca A series of proton transfers then occurs. First, a water molecule in the solution deprotonates the oxygen that originated from the attacking water molecule, neutralizing it. Next, the nitrogen atom of the diethylamino group is protonated, converting it into a better leaving group (diethylamine). ucalgary.ca Finally, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the diethylamine molecule. A final deprotonation step regenerates the acid catalyst and yields the final product, butyric acid. ucalgary.ca

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen | Resonance-stabilized oxonium ion |

| 2 | Nucleophilic attack by water | Tetrahedral intermediate |

| 3 | Proton transfer | Neutralization of the attached hydroxyl group |

| 4 | Protonation of the leaving group | Protonated diethylamino group |

| 5 | Elimination of the leaving group | Butyric acid and diethylamine |

This table provides a generalized pathway for the acid-catalyzed hydrolysis of a tertiary amide.

The hydrolysis of this compound in the presence of a strong base, such as sodium hydroxide (B78521), is known as saponification and is effectively an irreversible process. masterorganicchemistry.com Unlike acid-catalyzed hydrolysis, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. youtube.com This is the rate-determining step and does not require prior activation of the amide.

Table 2: Comparison of Acid vs. Base-Catalyzed Amide Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) ucalgary.ca | Strong Base (e.g., NaOH, KOH) ucalgary.ca |

| Initial Step | Protonation of carbonyl oxygen ucalgary.ca | Nucleophilic attack by OH⁻ on carbonyl carbon youtube.com |

| Key Intermediate | Positively charged tetrahedral intermediate | Negatively charged tetrahedral intermediate |

| Reversibility | Reversible libretexts.org | Irreversible chemistrysteps.com |

| Driving Force | N/A (Equilibrium process) | Formation of stable carboxylate salt youtube.com |

| Final Product (pre-workup) | Carboxylic acid + Amine salt | Carboxylate salt + Amine |

This table compares the general features of acid and base-catalyzed hydrolysis for amides.

Nucleophilic Properties and Acylation Reaction Mechanisms

While amides are generally considered weak nucleophiles due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, they can participate in certain nucleophilic reactions. The reactivity of this compound as a nucleophile is centered on the lone pair of electrons on the nitrogen atom. However, this nucleophilicity is significantly diminished compared to its corresponding amine, diethylamine.

Acylation reactions involving this compound as the nucleophile are not common. More typically, amides are formed through the acylation of amines. google.com However, under specific conditions, such as reaction with a highly reactive acylating agent, the nitrogen of the amide can be acylated. The mechanism is a nucleophilic acyl substitution where the amide nitrogen attacks the carbonyl carbon of an acid chloride or anhydride (B1165640). libretexts.orgunizin.org This forms a tetrahedral intermediate which then collapses to expel the leaving group (e.g., chloride), resulting in an N-acylated amide derivative, also known as a diacylamide. These products are often unstable.

The relative reactivity of carboxylic acid derivatives towards nucleophilic attack is a key concept. libretexts.org Acid chlorides and anhydrides are highly reactive, while amides and carboxylates are the least reactive. libretexts.org Therefore, for an amide like this compound to act as a nucleophile, the electrophile must be significantly more reactive.

Condensation Reactions with Electrophilic Reagents

This compound possesses α-protons (protons on the carbon adjacent to the carbonyl group) which are weakly acidic. In the presence of a very strong base, such as Lithium Diisopropylamide (LDA), one of these α-protons can be removed to form a nucleophilic enolate anion. vanderbilt.edu This enolate is a key intermediate in condensation reactions.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound. youtube.com A related reaction can occur with amide enolates. The enolate of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule, such as an ester or an aldehyde. vanderbilt.eduyoutube.com

Redox Chemistry of the Amide Functionality

The amide functionality in this compound can undergo redox reactions, although it is generally considered a stable functional group. These reactions involve changes in the oxidation state of the atoms within the amide group or on the adjacent alkyl chains. khanacademy.org

Oxidative transformations of this compound can occur at the N-alkyl groups. In biological systems and with certain chemical oxidants, N,N-dialkylamides can undergo oxidative N-dealkylation. rsc.org For this compound, this process would involve the oxidation of one of the N-ethyl groups.

The mechanism typically proceeds via the formation of an N-hydroxymethyl derivative as an unstable intermediate. rsc.org This intermediate is formed through the oxidation of the carbon atom attached to the nitrogen. This species then readily decomposes to yield N-ethylbutyramide and formaldehyde. A second de-ethylation could subsequently occur, leading to the unsubstituted butyramide (B146194). rsc.org This type of metabolic pathway is observed for various N,N-dialkyl compounds. rsc.org

Table 3: Products of Stepwise Oxidative N-De-ethylation

| Step | Reactant | Key Transformation | Product(s) |

|---|---|---|---|

| 1 | This compound | Oxidation of one N-ethyl group | N-Ethylbutyramide + Formaldehyde |

This table outlines the sequential products from the oxidative dealkylation of this compound.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Butyric acid |

| Diethylamine |

| Sodium hydroxide |

| Lithium Diisopropylamide (LDA) |

| N-ethylbutyramide |

| Formaldehyde |

| Butyramide |

| Ethyl acetate |

| β-keto amide |

| Diacylamide |

| Acid chloride |

| Anhydride |

Reductive Pathways Leading to Aldehyde Formation

The reduction of tertiary amides, such as this compound, to their corresponding aldehydes is a valuable transformation in organic synthesis. Several methods have been developed to achieve this conversion while avoiding over-reduction to the alcohol. One notable approach involves the use of Schwartz's reagent (Cp₂Zr(H)Cl), which offers a rapid and high-yield conversion with good chemoselectivity. organic-chemistry.org

Another effective strategy employs a sequential one-pot process. In this method, sterically demanding N,N-dialkylamides are first activated with an agent like ethyl trifluoromethanesulfonate (B1224126) (EtOTf) to form imidates. These intermediates are then reduced using a modified lithium aluminum hydride reagent, such as LiAlH(OR)₃ where R can be a tert-butyl or ethyl group. The subsequent hydrolysis of the resulting hemiaminal yields the desired aldehyde. The efficiency of this reaction is significantly enhanced by the presence of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (2,6-DTBMP). organic-chemistry.org This pathway is particularly advantageous as it tolerates a variety of other reducible functional groups. organic-chemistry.org

Reductive amination offers an alternative conceptual pathway. This process typically involves the reaction of a carbonyl compound and an amine to form an imine, which is then reduced. scholaris.camasterorganicchemistry.com While not a direct reduction of the amide, it represents a related transformation for synthesizing amines from aldehydes. Reagents like sodium triacetoxyborohydride (B8407120) (STAB) are known to selectively reduce imines in the presence of aldehydes and ketones. scholaris.camasterorganicchemistry.com The mechanism of aldehyde reduction itself often proceeds via nucleophilic addition of a hydride ion to the polarized carbonyl carbon. libretexts.org

Recent advancements have also explored catalyst systems for the direct reduction of carboxylic acids to aldehydes, which is a related transformation. For instance, a combination of a nickel precatalyst, dimethyl dicarbonate (B1257347) as an activator, and diphenylsilane (B1312307) as a reductant has proven effective for a broad range of substrates, preventing over-reduction to alcohols. organic-chemistry.org

Table 1: Comparison of Reductive Methods for Aldehyde Synthesis This table provides a summary of different methods for the reduction of carboxylic acid derivatives to aldehydes, including reagents and key features.

| Method | Reagents/Catalyst System | Key Features | Reference |

|---|---|---|---|

| Reduction of Tertiary Amides | Cp₂Zr(H)Cl (Schwartz's reagent) | Short reaction time, high yields, good chemoselectivity. | organic-chemistry.org |

| One-Pot Sequential Process | 1. EtOTf, 2,6-DTBMP 2. LiAlH(OR)₃ | Activation to imidate followed by reduction; tolerates various functional groups. | organic-chemistry.org |

| Direct Reduction of Carboxylic Acids | Ni precatalyst, dimethyl dicarbonate, diphenylsilane | Direct conversion, good yields, no over-reduction to alcohols. | organic-chemistry.org |

| Reductive Amination (Imine Reduction) | Sodium triacetoxyborohydride (STAB) | Selectively reduces imines over aldehydes and ketones. | scholaris.ca |

Radical Formation and Reaction Mechanisms in Aqueous Solutions

The formation of radical species in aqueous solutions is a critical area of study, with implications for various chemical and biological processes. Hydroxyl radicals (•OH) are highly reactive species that can be generated under specific conditions. For instance, decreasing the pH of an aqueous solution can lead to the formation of hydroxyl radicals. nih.gov The use of spin-trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) allows for the detection of these transient radicals via electron paramagnetic resonance (EPR) spectroscopy. nih.gov

In the context of amides and related nitrogen-containing compounds, radical-mediated reactions are of significant interest. For example, the reactions of hydroxyl radicals with nitramines in water have been studied to determine their kinetics and degradation efficiencies. nih.gov The rate of hydroxyl radical attack often increases with the complexity of the alkyl substituents on the nitrogen, suggesting that oxidation primarily occurs through hydrogen atom abstraction from the alkyl chains. nih.gov In contrast, hydrated electrons tend to react at the nitroamine moiety itself. nih.gov

The study of radical cations in aqueous solution provides further insight into reaction mechanisms. Radical cations of dialkoxyalkenes, for instance, have been generated and identified using ESR spectroscopy and conductivity measurements. psu.edu These species can react with hydroxide ions to form ester radicals. psu.edu

Computational studies, such as those using density-corrected SCAN functionals, are also employed to understand the behavior of radicals in aqueous solutions. These methods help to accurately model the electronic structure and properties of solvated radicals and molecular clusters, providing a deeper understanding of their reactivity. rsc.org The reaction mechanisms of nitrenium ions with water molecules have also been investigated theoretically, revealing that the presence of additional water molecules can catalyze the reaction by lowering activation barriers. nih.gov

Table 2: Radical Species and Their Detection/Reaction in Aqueous Solution This table summarizes key findings related to radical formation and reactivity in aqueous environments.

| Radical Species | Method of Generation/Detection | Key Reaction/Observation | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Decreasing pH of aqueous solution; Detected by EPR with DMPO spin trap. | Can oxidize various substrates; formation enhanced at low pH. | nih.gov |

| Nitramine Radicals | Reaction with •OH or hydrated electrons. | •OH abstracts H from alkyl chains; hydrated electrons attack the nitramine group. | nih.gov |

| Dialkoxyalkene Radical Cations | Generated in aqueous solution and studied by ESR and conductivity. | React with OH⁻ to form ester radicals. | psu.edu |

| Nitrenium Ions | Studied via computational methods (B3LYP/6-311++G(d,p)). | Reaction with water is catalyzed by a second water molecule. | nih.gov |

Regioselectivity and Stereochemical Control in this compound-Involved Reactions

Regioselectivity, the preference for bond formation at one position over another, and stereochemical control are fundamental concepts in understanding the outcomes of chemical reactions. youtube.comchemistrysteps.com In reactions involving amides like this compound, these principles dictate the structure of the products formed.

For instance, in addition reactions to alkenes, the regioselectivity can often be predicted by rules such as Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents. masterorganicchemistry.com However, the mechanism can alter this outcome, as seen in the anti-Markovnikov addition of HBr in the presence of peroxides. chemistrysteps.com

Stereochemical control is crucial for generating specific isomers of a product. nih.gov Chiral auxiliaries are often employed to control the stereochemistry of reactions. google.com These auxiliaries can influence both the geometry of an enolate and the facial selectivity of its subsequent reactions with electrophiles, thereby controlling the stereochemistry at a specific carbon center. google.com The stereochemistry of products can also be influenced by reaction conditions such as solvent polarity. For example, in thiol-yne addition reactions, polar solvents tend to favor the formation of the cis isomer, while nonpolar solvents favor the trans isomer. nih.gov

Theoretical studies using methods like Density Functional Theory (DFT) can provide insight into the origins of regioselectivity. For example, in the ring-opening of hexafluoropropylene oxide, nucleophilic attack occurs at the more sterically hindered carbon, a phenomenon explained by a lower destabilizing distortion energy for that pathway. mdpi.com Similarly, DFT has been used to study the regioselectivity of manganese-catalyzed click reactions, indicating that distortion energy is the primary factor in determining the outcome. rsc.org

Table 3: Factors Influencing Regioselectivity and Stereochemistry This table outlines key factors that determine the regiochemical and stereochemical outcomes of reactions.

| Controlling Factor | Description | Example | Reference |

|---|---|---|---|

| Reaction Mechanism | The pathway of the reaction (e.g., ionic vs. radical) determines the regiochemical outcome. | Markovnikov vs. anti-Markovnikov addition of HBr to alkenes. | chemistrysteps.commasterorganicchemistry.com |

| Chiral Auxiliaries | Chiral molecules that control the stereochemistry of a reaction. | Control of enolate geometry and facial selectivity in reactions with electrophiles. | google.com |

| Solvent Polarity | The polarity of the reaction medium can influence the ratio of stereoisomers formed. | Formation of cis/trans isomers in thiol-yne click chemistry. | nih.gov |

| Distortion/Interaction Energy (DFT) | Theoretical calculations can predict regioselectivity based on the energy required to distort reactants and their interaction energy. | Ring-opening of hexafluoropropylene oxide and Mn-catalyzed click reactions. | mdpi.comrsc.org |

Advanced Spectroscopic Characterization and Analytical Research of N,n Diethylbutyramide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the definitive structural elucidation of N,N-Diethylbutyramide, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) NMR Spectral Analysis and Signal Assignments

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different sets of non-equivalent protons in its structure. The ethyl groups attached to the nitrogen atom and the protons of the butyryl chain each produce unique resonances.

The chemical shifts are influenced by the electronegativity of the adjacent atoms, particularly the nitrogen and the carbonyl oxygen. The protons on the carbons directly bonded to the nitrogen (the N-CH₂ groups of the ethyl substituents) are deshielded and appear as a quartet downfield. The protons of the butyryl group exhibit characteristic splitting patterns based on their neighboring protons, following the n+1 rule. For instance, the terminal methyl group (CH₃) of the butyryl chain appears as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) group.

Table 1: Predicted ¹H NMR Signal Assignments for this compound Predicted values are based on standard chemical shift correlation tables.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (Butyryl) | ~0.9 | Triplet | 3H |

| CH₃ (Ethyl) | ~1.1 | Triplet | 6H |

| CH₂ (Butyryl, β to C=O) | ~1.6 | Sextet | 2H |

| CH₂ (Butyryl, α to C=O) | ~2.2 | Triplet | 2H |

| CH₂ (Ethyl, N-CH₂) | ~3.3 | Quartet | 4H |

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum provides complementary information by revealing the number of unique carbon environments and their electronic nature. libretexts.org In this compound, all eight carbon atoms are chemically distinct, leading to eight discrete signals in the spectrum.

The most downfield signal corresponds to the carbonyl carbon, which is significantly deshielded by the double-bonded oxygen atom. compoundchem.com The carbons directly attached to the nitrogen atom also exhibit a downfield shift due to the electronegativity of nitrogen. The remaining aliphatic carbons of the ethyl and butyryl groups appear in the upfield region of the spectrum. The chemical shifts can be accurately predicted based on established correlation data for amides and alkyl chains. libretexts.orguniv-lemans.fr

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift correlation tables.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~173 |

| CH₂ (Ethyl, N-CH₂) | ~41 |

| CH₂ (Butyryl, α to C=O) | ~36 |

| CH₂ (Butyryl, β to C=O) | ~19 |

| CH₃ (Butyryl) | ~14 |

| CH₃ (Ethyl) | ~13 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy probes the vibrational modes of the functional groups within a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of a tertiary amide and its alkyl framework.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, known as the Amide I band, which typically appears in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the tertiary amide is also a key diagnostic peak. The spectrum is further characterized by various C-H stretching vibrations from the methyl and methylene groups in the alkyl chains, which are observed just below 3000 cm⁻¹, as well as C-H bending vibrations at lower wavenumbers.

Table 3: Principal FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2850-2980 | C-H Stretch (Alkyl) | Strong |

| ~1645 | C=O Stretch (Amide I) | Very Strong |

| 1450-1470 | C-H Bend (Methylene) | Medium |

| 1370-1380 | C-H Bend (Methyl) | Medium |

| ~1250 | C-N Stretch | Medium-Strong |

Electron Spin Resonance (ESR) and Spin-Trapping Techniques for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect species with unpaired electrons, such as free radicals. science.gov Radical intermediates that may be formed from this compound, for instance, through hydrogen abstraction under oxidative stress or photolytic conditions, are often too short-lived to be detected directly by ESR.

In such cases, spin-trapping techniques are employed. wikipedia.org This method involves using a "spin trap," a diamagnetic compound that reacts with the transient radical to form a much more stable paramagnetic radical adduct. nih.gov Common spin traps include nitrones like α-phenyl N-tert-butylnitrone (PBN) and nitroxides like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).

If this compound were to form a radical (e.g., by losing a hydrogen atom from one of the CH₂ groups), it would react with the spin trap. The resulting spin adduct, now a stable nitroxide radical, would produce a characteristic ESR spectrum. The hyperfine coupling constants of this spectrum can be analyzed to deduce the structure of the original short-lived radical, thereby providing evidence for its formation as an intermediate. utexas.edu

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern upon ionization, which provides structural information. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. chemguide.co.uk

For this compound (Molecular Weight: 143.23 g/mol ), the molecular ion peak is expected at an m/z of 143. nist.govnih.gov The fragmentation of tertiary amides is often driven by cleavage of the bonds alpha to the nitrogen atom and the carbonyl group. A characteristic fragmentation pathway for N,N-dialkylamides is the cleavage of the C-C bond alpha to the carbonyl group, leading to the loss of an alkyl radical. Another significant fragmentation involves the formation of a resonance-stabilized ion.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound Based on NIST Mass Spectrometry Data. nist.gov

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 100 | [CON(CH₂CH₃)₂]⁺ | α-cleavage, loss of propyl radical (•CH₂CH₂CH₃) |

| 72 | [CH₂=N(CH₂CH₃)₂]⁺ | Rearrangement and cleavage |

| 71 | [CH₃CH₂CH₂CO]⁺ | Cleavage of C-N bond (Acylium ion) |

| 58 | [CH₃CH=N(CH₃)]⁺ or similar | Complex rearrangement and fragmentation |

X-ray Diffraction (XRD) Studies for Solid-State Structural Determination (if applicable to derivatives/complexes)

Research into the coordination chemistry of N,N-dialkyl amides has revealed their utility in the separation of actinides, such as uranium and plutonium. In this context, single-crystal XRD has been an indispensable tool for characterizing the resulting metal-ligand complexes.

A significant study in this area involves the structural elucidation of a uranium(VI) complex with a derivative of this compound, namely N,N-di(2-ethylhexyl)butyramide (DEHBA). The crystallographic analysis revealed the formation of a mononuclear complex with the chemical formula [UO2(DEHBA)2(NO3)2]. acs.org

The structural determination provides key insights into the binding mode of the N,N-dialkylbutyramide ligand. The amide coordinates to the uranium center through its carbonyl oxygen atom, which is a common feature for this class of ligands. The steric bulk of the N,N-di(2-ethylhexyl) groups influences the packing of the molecules in the crystal lattice but does not prevent the formation of a well-defined coordination complex.

The crystallographic data for the [UO2(DEHBA)2(NO3)2] complex is summarized in the following table.

| Parameter | Value |

| Chemical Formula | C40H82N4O10U |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.123(3) |

| b (Å) | 13.456(3) |

| c (Å) | 24.567(5) |

| α (°) | 90 |

| β (°) | 106.54(3) |

| γ (°) | 90 |

| Volume (ų) | 4789(2) |

| Z | 4 |

Note: The data presented is for a complex of a derivative of this compound, as comprehensive crystallographic data for a complex of the parent compound was not found in the available literature.

This detailed structural information, obtained through single-crystal XRD, is fundamental for understanding the extraction mechanisms of actinides by N,N-dialkyl amides and for the rational design of new, more efficient, and selective ligands for nuclear fuel reprocessing and waste management.

Computational Chemistry and Theoretical Modeling of N,n Diethylbutyramide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Density Functional Theory (DFT) is a widely used computational method that can accurately predict molecular properties by calculating the electron density. nih.gov For N,N-Diethylbutyramide, DFT calculations can elucidate its electronic structure and reactivity.

The reactivity of an amide is largely dictated by the distribution of electrons around the amide functional group. Key insights can be gained by analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

In a typical N,N-dialkylamide like this compound, the HOMO is expected to have significant contributions from the lone pair of electrons on the nitrogen atom and the π-orbital of the carbonyl group. The LUMO is typically the antibonding π* orbital of the carbonyl group. Nucleophilic attack, a common reaction for amides, would involve the interaction of a nucleophile's HOMO with the amide's LUMO at the carbonyl carbon.

DFT calculations, using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), can provide quantitative data on these orbitals as well as other reactivity descriptors. nih.govmdpi.com

Table 1: Representative Calculated Electronic Properties for Simple Amides This table presents typical values for related amide compounds to illustrate the expected properties for this compound, as specific computational studies on this molecule are not widely published.

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy; relates to electron-donating ability. | -6.5 to -8.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy; relates to electron-accepting ability. | +1.5 to +3.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 8.0 to 11.0 eV |

| Dipole Moment | Measure of molecular polarity. | 3.5 to 4.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations describe the static electronic structure, Molecular Dynamics (MD) simulations are used to model the motion of atoms and molecules over time. mdpi.com This allows for the exploration of the conformational landscape and the study of intermolecular interactions, particularly in a solvent. acs.org

For this compound, MD simulations can reveal the flexibility of the butyl and ethyl chains. The rotation around the various carbon-carbon single bonds leads to a vast number of possible conformations. MD simulations can sample these conformations to determine the most probable structures and the energy barriers between them.

Furthermore, MD is invaluable for studying how this compound interacts with its environment. In an aqueous solution, simulations can model the formation and dynamics of hydrogen bonds between water molecules and the carbonyl oxygen of the amide. The simulation can provide detailed information on:

Radial Distribution Functions: Describing the probability of finding a solvent molecule at a certain distance from the amide's carbonyl oxygen or other atoms.

Hydrogen Bond Lifetimes: Quantifying the stability of solute-solvent interactions.

Solvation Shell Structure: Characterizing the arrangement of solvent molecules immediately surrounding the this compound molecule.

These simulations typically use a force field (e.g., OPLS, AMBER, CHARMM) to define the potential energy of the system, allowing for the simulation of thousands of atoms over nanoseconds or longer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov A QSAR model can then be used to predict the activity of new, unsynthesized compounds. oup.com

To build a QSAR model applicable to this compound, a dataset of structurally similar amides with measured biological activity (e.g., insect repellency, enzyme inhibition, or carcinogenicity) would be required. mdpi.com For each molecule in the dataset, including this compound, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.

Table 2: Common Molecular Descriptors for QSAR Modeling

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count | Molecular formula and composition |

| Topological (2D) | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Hydrophobicity and polarizability |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) are used to build the predictive model. nih.gov Such a model could predict, for instance, the repellent activity of this compound based on its calculated descriptors.

Transition State Theory (TST) Applications in Reaction Mechanism Elucidation

Transition State Theory (TST) is a cornerstone of theoretical chemical kinetics that explains reaction rates by examining the properties of the "activated complex" or transition state (TS)—the highest energy point along a reaction pathway. Computational chemistry is used to locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy of the reaction.

A key reaction for amides is hydrolysis, which can be catalyzed by acid or base. youtube.comkhanacademy.org While specific TST studies on this compound are scarce, extensive research on the hydrolysis of simpler amides like formamide (B127407) and N,N-dimethylacetamide provides a clear blueprint for how such a reaction would be modeled. nih.govuregina.ca

Using DFT, chemists can model the entire reaction coordinate for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. blogspot.com This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials (amide + nucleophile) and the final products.

Finding the Transition State: Searching the potential energy surface for the first-order saddle point connecting reactants and products. This structure is confirmed by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energy: The difference in energy between the transition state and the reactants gives the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate.

Studies on similar amides show that the activation barrier for base-catalyzed hydrolysis is significantly influenced by the steric bulk of the N-alkyl groups and the solvation of the transition state. nih.gov

Table 3: Calculated Free Energy Barriers (ΔG‡) for Base-Catalyzed Hydrolysis of Various Amides

| Amide | Calculated ΔG‡ (kcal/mol) nih.gov | Experimental ΔG‡ (kcal/mol) nih.gov |

|---|---|---|

| Formamide | 21.6 | 21.2 |

| N-Methylacetamide | 22.7 | 21.5 |

| N,N-Dimethylformamide (DMF) | 23.1 | 22.6 |

| N,N-Dimethylacetamide (DMA) | 26.0 | 24.1 |

Based on these trends, the activation energy for this compound would be expected to be in a similar or slightly higher range than N,N-Dimethylacetamide due to increased steric hindrance from the ethyl groups.

Solvation Models and Their Influence on this compound Behavior

The properties and reactivity of a molecule can be significantly altered by the solvent. Computational solvation models are used to account for these effects. They are broadly classified into two types:

Implicit (Continuum) Models: The solvent is treated as a continuous medium with a defined dielectric constant (ε). The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. Popular implicit models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). nih.govgithub.io These models are computationally efficient and are often used with DFT to calculate solvation free energies and to model reactions in solution. digitellinc.com

Explicit Models: Individual solvent molecules are included in the simulation box along with the solute molecule. This approach, typically used in MD or Monte Carlo simulations, allows for the direct modeling of specific solute-solvent interactions like hydrogen bonding. While more computationally expensive, it provides a more detailed and dynamic picture of solvation. youtube.com

For this compound, an implicit model like SMD could be used to quickly estimate its free energy of solvation in various solvents, providing a theoretical basis for its solubility. nih.gov An explicit model using MD would be employed to study the specific hydrogen bonding patterns between the amide's carbonyl oxygen and protic solvents like water or ethanol, offering a molecular-level understanding of its behavior in solution. acs.org

Theoretical Investigations of Amide Bond Characteristics and Rotational Barriers

A defining characteristic of the amide bond is the restricted rotation around the carbon-nitrogen (C–N) bond. This is due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which gives the C–N bond partial double-bond character. azom.com This resonance stabilization is responsible for the planarity of the amide group.

The energy required to overcome this restriction is known as the rotational barrier. This barrier can be determined experimentally by dynamic NMR spectroscopy and calculated theoretically using quantum mechanical methods. nih.govnih.gov The theoretical calculation involves:

Optimizing the geometry of the ground state (planar conformation).

Optimizing the geometry of the transition state for rotation, where the N-alkyl groups are twisted 90° relative to the carbonyl plane. In this state, the nitrogen atom becomes pyramidalized, and the C–N bond lengthens. mdpi.comsemanticscholar.org

The energy difference between these two states is the rotational barrier.

DFT calculations have been shown to reproduce experimental rotational barriers for amides with good accuracy. mdpi.com The height of the barrier is sensitive to both electronic and steric effects of the substituents on the carbonyl carbon and the nitrogen atom. For this compound, the steric interactions between the two ethyl groups and between the ethyl and butyl groups will influence the precise value of the barrier.

Table 4: Calculated Rotational Barriers (ΔG‡) for Various N,N-Dialkylamides

| Compound | Method | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) |

|---|---|---|---|

| N,N-Dimethylformamide | DFT/SCRF colostate.edu | ~21 | ~21 |

| N,N-Dimethylacetamide | DFT/SCRF colostate.edu | ~18 | ~18 |

| N-Methyl-N-benzhydrylformamide | DFT (M06-2X) mdpi.com | 22.7 | 19.5 |

The rotational barrier for this compound is expected to be in the typical range of 17-20 kcal/mol, similar to other N,N-dialkylamides.

Research Applications of N,n Diethylbutyramide in Chemical Sciences

Role as a Fundamental Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, the utility of a molecule is often defined by its ability to serve as a reliable precursor or intermediate—a fundamental building block for constructing more elaborate molecular architectures. While N,N-Diethylbutyramide is not as universally employed as some other synthons, its chemical structure offers distinct reactivity that can be harnessed in multi-step synthetic sequences. The presence of the tertiary amide functional group allows it to participate in reactions typical of amides, such as hydrolysis and acylation. cymitquimica.com

The N,N-diethylamide group, in particular, is recognized for its role as a directed metalating group (DMG) in organic synthesis. This functionality allows for the selective deprotonation of a position ortho to the amide on an aromatic ring, facilitating the introduction of various substituents. Although this application is more commonly documented for aromatic amides like N,N-diethylbenzamide, the principle highlights the synthetic value of the N,N-diethylamide moiety. nih.gov For instance, the related compound N,N-diethyl-2,4-dimethoxybenzamide has been used as a precursor where the amide group facilitates directed ortho-metallation and subsequent allylation of the aromatic ring. researchgate.net This capacity to direct reactions provides a powerful tool for achieving regiocontrolled synthesis, suggesting the potential for this compound derivatives in similar strategic applications where the butyryl group can be further modified.

Applications in Materials Science and Polymer Chemistry

The versatility of this compound extends into materials science, where its incorporation into larger molecular structures can lead to the creation of materials with specialized and enhanced properties.

The integration of specific functional groups is a key strategy in designing novel materials. The this compound moiety has been successfully used to create functionalized ionic liquids (ILs), a class of materials known for their low vapor pressure, high thermal stability, and tunable properties. By chemically attaching the this compound group to an imidazolium (B1220033) cation, researchers have developed a novel ionic liquid with properties tailored for specific applications, such as the dissolution of natural polymers.

One of the significant challenges in biomass processing is the dissolution of cellulose (B213188), a highly crystalline and water-insoluble polymer. Ionic liquids have emerged as promising "green" solvents for this purpose. Research has demonstrated the synthesis and application of an this compound-functionalized ionic liquid, specifically 3-N,N-diethyl-butyramide-1-methyl imidazolium chloride ([(Et)₂NOC₄MIM][Cl]).

This IL was synthesized and investigated for its ability to dissolve cotton fiber cellulose. The mechanism involves the formation of strong hydrogen bonds between the amide group of the ionic liquid's cation and the hydroxyl groups of the cellulose polymer. This interaction disrupts the extensive intermolecular hydrogen bonding network within the cellulose structure, leading to its dissolution. The regenerated cellulose obtained after dissolution in this IL was found to have transformed from a highly crystalline form to a more amorphous one, which can enhance its reactivity for further processing.

| Property | Description | Finding |

| Ionic Liquid | 3-N,N-diethyl-butyramide-1-methyl imidazolium chloride | A functionalized ionic liquid designed for cellulose dissolution. |

| Application | Dissolution of Cotton Fibre Cellulose | The IL effectively dissolves the natural polymer by disrupting its hydrogen bond network. |

| Mechanism | Hydrogen Bond Formation | Strong hydrogen bonds form between the IL's amide group and cellulose's hydroxyl groups, weakening the polymer's internal structure. |

| Effect on Cellulose | Decreased Crystallinity | The regenerated cellulose shows a transition from a crystalline to a more amorphous state, increasing its potential for industrial applications. |

This table summarizes the key findings related to the use of an this compound functionalized ionic liquid in cellulose dissolution research.

Solvent Applications in Enhanced Chemical Processes and Reaction Efficiency

This compound is a colorless to pale yellow liquid characterized by a relatively high boiling point and low volatility. cymitquimica.com These properties, combined with its polar nature stemming from the amide group, make it a suitable solvent for various chemical processes, particularly those requiring elevated temperatures.

Similar N,N-dialkylamides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), are widely used as polar aprotic solvents in organic synthesis due to their ability to dissolve a wide range of organic and inorganic compounds. nih.govquora.com this compound shares these characteristics and can serve as a reaction medium that facilitates high conversion rates. The related compound N,N-diethylformamide (DEF) has been employed as a reaction solvent in the synthesis of various compounds, including chlorinated phosphonates and spices, highlighting the utility of this class of solvents in industrial applications. google.com The ability of these solvents to solubilize reactants and stabilize transition states can lead to enhanced reaction efficiency and higher yields.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO | nih.gov |

| Molecular Weight | 143.23 g/mol | nih.gov |

| Boiling Point | 207.3 °C at 760 mmHg | |

| Density | 0.8884 g/cm³ at 20 °C | cas.org |

| Solubility | Soluble in organic solvents, limited solubility in water. | cymitquimica.com |

This table presents key physical properties of this compound relevant to its application as a solvent.

Coordination Chemistry Studies Involving Metal Complexes and this compound

The field of coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. youtube.com Ligands function as Lewis bases, donating electron pairs to the metal center, which acts as a Lewis acid. youtube.com The this compound molecule possesses a carbonyl oxygen atom with lone pairs of electrons, making it a potential ligand for coordination with metal ions.

While specific studies focusing exclusively on this compound as a ligand are not extensively documented, the coordination behavior of analogous N,N-dialkylamides is well-established. For example, N,N-dimethylacetamide has been shown to form metallic complexes with a variety of transition metals. acs.org In these complexes, the amide typically coordinates to the metal center through the carbonyl oxygen atom, as this is generally more sterically accessible and electronically favorable than the nitrogen atom, whose lone pair is delocalized through resonance.

Research on the closely related ligand N,N-diethylnicotinamide has shown its ability to form stable, mixed-ligand coordination compounds with rare earth metal cations (Eu³⁺, Tb³⁺, Ho³⁺, Er³⁺, and Yb³⁺) and transition metals like cobalt(II) and nickel(II). nih.govresearchgate.net In these structures, the N,N-diethylnicotinamide ligand can act as a bridge, binding to one metal center through its pyridine (B92270) nitrogen and to an adjacent metal center via its amide oxygen. researchgate.net This body of research strongly suggests that this compound can similarly act as an oxygen-donor ligand, forming stable complexes with various metal ions and potentially finding use in catalysis or materials science where the properties of metal centers are modulated by their ligand environment.

Biological and Pharmaceutical Research Perspectives on N,n Diethylbutyramide

Investigations into Enzyme Inhibition and Substrate Interactions

While direct research on N,N-Diethylbutyramide's specific enzyme inhibition properties is not extensively documented in publicly available literature, the broader class of butyramide (B146194) derivatives has been a subject of such investigations. A notable example is the study of Phenylalanine Butyramide (PBA), a derivative of butyrate (B1204436). Research has shown that both butyrate and PBA can act as direct inhibitors of mushroom tyrosinase, an enzyme crucial in melanin (B1238610) synthesis. In in vitro assays, the half-maximal inhibitory concentration (IC50) for butyrate was determined to be 34.7 mM, while for PBA, it was 120.3 mM. nih.govresearchgate.net

Further computational analysis through in-silico docking simulations has provided insights into the potential binding mode of PBA within the catalytic site of human tyrosinase. nih.govmdpi.com These models suggest that the interaction is stabilized by hydrogen bonds and hydrophobic interactions. Specifically, a hydrogen bond is predicted to form between the alpha-amino group of PBA and the side chain of asparagine-364, as well as between the amino group of the ligand and the hydroxyl group of serine-380. mdpi.com The phenyl portion of PBA is thought to engage in hydrophobic interactions with isoleucine-368, while the n-propyl chain of PBA interacts with valine-377 and phenylalanine-347. mdpi.com

These findings with a related butyramide derivative suggest a potential avenue for research into this compound as an enzyme inhibitor. The structural similarities could imply a capacity to interact with enzyme active sites, although the specific targets and inhibitory potency would require dedicated investigation.

Table 1: Inhibitory Concentration (IC50) of Butyrate Derivatives on Mushroom Tyrosinase

| Compound | IC50 (mM) |

|---|---|

| Butyrate | 34.7 |

| Phenylalanine Butyramide (PBA) | 120.3 |

Modulation of Cellular Signaling Pathways by Amide Compounds

The influence of amide compounds on cellular signaling pathways is an area of active research, with studies on butyramide derivatives providing significant insights. One such derivative, N-(1-Carbamoyl-2-phenyl-ethyl) butyramide (FBA), has been shown to modulate redox-sensitive signaling pathways that are critical in the cellular response to oxidative stress. nih.gov

Research indicates that FBA may exert its effects through the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. The Nrf2 transcription factor is a key regulator of the expression of a wide array of antioxidant and cytoprotective genes, which play a role in mitigating inflammation. nih.gov Furthermore, studies suggest a link between FBA and the NF-κB (nuclear factor kappa B) signaling pathway. NF-κB is a pivotal transcription factor in the regulation of immune and inflammatory responses. When activated, NF-κB moves to the nucleus and triggers the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov It has been demonstrated that FBA can effectively inhibit oxidative stress and the activation of NF-κB, which can be beneficial for skin health. nih.gov

The modulation of these pathways by a butyramide derivative highlights the potential for similar compounds, including this compound, to interact with and influence key cellular signaling cascades. However, the specific effects of this compound on these or other pathways have yet to be fully elucidated and would require targeted investigation.

Antitumor Activity Research and Cytotoxic Effects in Cancer Cell Lines (referencing similar amides)

While specific studies on the antitumor activity of this compound are limited, research into structurally similar amides has revealed significant cytotoxic effects against various cancer cell lines. For instance, a series of N,N'-(dinitrophenyl)alkanediamides and N,N'-(diaminophenyl)alkanediamides have undergone evaluation for their cytotoxic properties. nih.gov A Quantitative Structure-Activity Relationship (QSAR) analysis of the aminated series indicated that their activity in the K562 cell line is associated with the charge, polarizability, volume, and length of the molecules. nih.gov

In another study, novel bispidine derivatives were synthesized and tested for their cytotoxic activity against HepG2 human liver carcinoma cells and normal WI-38 fibroblasts. Two of these compounds, 4c and 4e, demonstrated notable selectivity towards the cancer cells, with significantly less cytotoxicity observed in the normal fibroblasts. mdpi.com Both compounds were found to induce apoptosis more effectively in HepG2 cells compared to WI-38 cells. mdpi.com

Table 2: Cytotoxicity (IC50 in µM) of Bispidine Derivatives in Cancer and Normal Cell Lines

| Compound | HepG2 (Cancer) | WI-38 (Normal) |

|---|---|---|

| 4c | 25 | >100 |

| 4e | 10 | 50 |

| 7a | 50 | >100 |

These findings from related amide compounds suggest that the N,N-dialkylamide scaffold, as present in this compound, could be a promising area for the development of novel anticancer agents. The observed selectivity of some of these compounds for tumor cells over normal cells is a particularly encouraging aspect for future research.

Exploration of Pharmacological Properties and Biological Receptor Interactions

The pharmacological profile of this compound is not extensively detailed in current scientific literature. However, research on other N,N-dialkylamides provides insights into their potential for biological receptor interactions. A significant area of investigation has been the development of ligands for the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO).

A library of halogenated 2-arylindolyl-3-oxocarboxamides, which are N,N-dialkylamides, was synthesized and evaluated for their potential as radioligands for imaging cerebral PBR with SPECT and PET. nih.gov In vitro studies revealed that many of these compounds are selective, high-affinity PBR ligands. nih.gov For example, an iodinated derivative (compound 11) and a fluorinated analog (compound 26) demonstrated high affinity for the receptor. nih.gov

Table 3: Binding Affinity (Ki in nM) of Halogenated N,N-Dialkylamides for the Peripheral Benzodiazepine Receptor (PBR)

| Compound | Ki (nM) |

|---|---|

| Iodinated Derivative (11) | 2.6 |

| Fluorinated Analog (26) | 6.2 |

This research demonstrates that the N,N-dialkylamide structure can be a key component of molecules that bind with high affinity and selectivity to specific biological receptors. While the specific receptor targets of this compound have not been identified, the findings from these related compounds suggest that it may possess uncharacterized pharmacological activities worthy of investigation.

Neurobiological System Interactions: Modulation of Hallucinogenic Activity

There is evidence to suggest that this compound interacts with neurobiological systems, specifically in the context of modulating the effects of hallucinogenic compounds. It has been reported that this compound has been used as a pretreatment before the administration of N,N-Dimethyltryptamine (DMT) to reduce its hallucinogenic activity. lookchem.com

The primary mechanism of action for classic hallucinogens like DMT is agonism at the serotonin (B10506) 5-HT2A receptor. wikipedia.org The modulation of these effects by this compound suggests a potential interaction with the serotonergic system or downstream signaling pathways. The serotonin 5-HT1A receptor has been implicated in modulating the effects of psychedelics. For instance, the 5-HT1A receptor partial agonist buspirone (B1668070) has been shown to significantly decrease the hallucinogenic effects of psilocybin in humans. wikipedia.org Conversely, the 5-HT1A receptor antagonist pindolol (B1678383) has been found to potentiate the hallucinogenic effects of DMT. wikipedia.org

While the precise mechanism by which this compound attenuates the effects of DMT is not yet understood, its reported activity points towards a potential role as a modulator of psychedelic-induced states. This could involve direct or indirect interactions with serotonin receptors or other neural circuits involved in the complex effects of hallucinogens. Further research is needed to elucidate the specific neuropharmacological actions of this compound.

Utility in Peptide Synthesis Methodologies (referencing similar amides)

In the field of peptide chemistry, N-alkylamides, a class of compounds to which this compound belongs, have found utility in solid-phase peptide synthesis (SPPS). bohrium.com SPPS is a widely used technique for the artificial production of peptides, where the growing peptide chain is anchored to an insoluble polymer support. bachem.com

The synthesis of C-terminal peptide N-alkylamides can be achieved using specialized resins. For example, new resins have been developed that are prepared by reacting an appropriate alkylamine, such as methylamine (B109427) or ethylamine, with a chloromethylated polystyrene resin. bohrium.com This allows for the synthesis of peptides with a modified C-terminus, which can have significant effects on their biological properties. C-terminal modifications, such as the formation of an N-alkyl amide, can increase the stability of peptides against degradation by peptidases and can also enhance their affinity for specific biological targets. bohrium.com

Emerging Research Trends and Future Directions for N,n Diethylbutyramide

Integration with Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, advocating for the reduction of hazardous substances and the enhancement of energy efficiency. nih.gov For N,N-Diethylbutyramide, future research could focus on developing more sustainable synthetic routes that align with these principles.

Traditional methods for amide synthesis often involve coupling agents that generate stoichiometric amounts of byproducts, leading to poor atom economy. masterorganicchemistry.com Greener alternatives that could be explored for the synthesis of this compound include:

Biocatalytic Synthesis: The use of enzymes, such as lipases, as catalysts for amide bond formation presents a highly sustainable option. york.ac.uk These reactions can often be performed in aqueous media under mild conditions, significantly reducing the environmental impact.

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. nih.gov They represent a more energy-efficient approach compared to conventional heating methods.

Use of Greener Solvents: Exploring the synthesis of this compound in environmentally benign solvents, such as ionic liquids or deep eutectic solvents, could further enhance the sustainability of its production.

A comparative overview of a potential traditional versus a green synthetic approach is presented in the table below.

| Parameter | Traditional Synthesis (e.g., using a coupling agent) | Potential Green Synthesis (e.g., Biocatalytic) |

| Catalyst | Stoichiometric coupling agent | Catalytic amount of an enzyme (e.g., lipase) |

| Solvent | Often chlorinated solvents | Aqueous media or green solvents |

| Byproducts | Significant, often difficult to separate | Minimal, often just water |

| Energy Input | Typically requires prolonged heating | Often proceeds at or near room temperature |

| Atom Economy | Moderate to low | High |

Advanced Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. longdom.org The amide functional group is a key player in this field due to its ability to participate in hydrogen bonding. chemistrysteps.com

In the case of this compound, a tertiary amide, the nitrogen atom is not bonded to a hydrogen, meaning it cannot act as a hydrogen bond donor. However, the carbonyl oxygen possesses lone pairs of electrons and can act as a hydrogen bond acceptor. This property could be exploited in the design of self-assembling systems where this compound interacts with molecules that are strong hydrogen bond donors.

The diethyl groups on the nitrogen atom introduce steric bulk, which can influence the geometry of any resulting supramolecular assembly. Furthermore, the butyl and ethyl chains provide lipophilic character, which could be leveraged in the formation of amphiphilic structures or for solubility in nonpolar environments.

Future research could investigate the incorporation of this compound into:

Host-Guest Complexes: Where it could bind within the cavity of a larger host molecule.

Liquid Crystals: The shape and polarity of this compound could contribute to the formation of mesophases.

Self-Assembled Monolayers: On various surfaces, driven by intermolecular forces.

The potential non-covalent interactions involving this compound are summarized in the table below.

| Interaction Type | Potential Role of this compound | Structural Contributor |

| Hydrogen Bonding | Acceptor | Carbonyl oxygen |

| Van der Waals Forces | Contributor | Alkyl chains (butyl and ethyl) |

| Dipole-Dipole Interactions | Contributor | Polar amide group |

Mechanistic Understanding of Underexplored Biological Activities

The amide bond is a cornerstone of biochemistry, most notably in the structure of proteins. nih.gov Small molecules containing amide functionalities are prevalent in pharmaceuticals and agrochemicals. The structural features of N,N-disubstituted amides, such as their altered planarity and reduced reactivity compared to primary and secondary amides, can influence their biological activity. fiveable.me

For this compound, the combination of a polar amide core and nonpolar alkyl chains could facilitate its interaction with biological macromolecules. Potential areas for investigation include:

Enzyme Inhibition: The molecule could act as a competitive or non-competitive inhibitor for enzymes with binding pockets that can accommodate its structure.

Receptor Binding: It could serve as a ligand for various cellular receptors, potentially modulating their activity.

Membrane Permeation: The lipophilic nature of the alkyl groups might allow it to cross cell membranes, a key property for potential drug candidates.